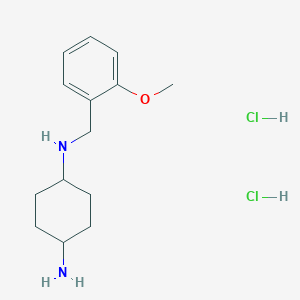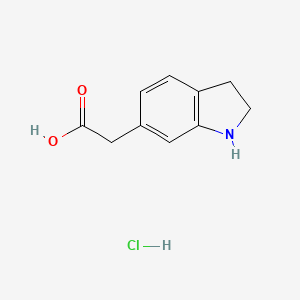![molecular formula C20H24ClN5O2 B2806937 3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-49-4](/img/structure/B2806937.png)
3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Treatment of Neurodegenerative Diseases
A study by Koch et al. (2013) suggests that tetrahydropyrimido[2,1-f]purinediones, which share structural similarities with 3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, may have applications in treating neurodegenerative diseases. These compounds interact with adenosine receptors and inhibit monoamine oxidases, which are drug targets for conditions like Parkinson's and Alzheimer's disease (Koch et al., 2013).
Synthesis of Related Compounds
Research by Hesek and Rybár (1994) involved the synthesis of [f]-fused purine-2,6-diones, which are structurally related to the compound . This study contributes to the understanding of synthetic pathways that can be used to produce compounds with potential medicinal applications (Hesek & Rybár, 1994).
Investigation of Reaction with Glycerol Epichlorohydrin
Kremzer et al. (1981) investigated the reaction of similar compounds with glycerol epichlorohydrin, leading to the formation of various derivatives. This study aids in understanding the chemical behavior and potential applications of such compounds (Kremzer et al., 1981).
Multitarget Drugs for Neurodegenerative Diseases
Brunschweiger et al. (2014) focused on derivatives of tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases. These compounds, similar to 3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, were evaluated for their interactions with adenosine receptors and monoamine oxidases (Brunschweiger et al., 2014).
Development of Dual-Target Directed Ligands
A study by Załuski et al. (2019) involved the synthesis of N9-Benzyl-substituted imidazo-, pyrimido- and 1,3-diazepino[2,1-f]purinediones, which like the compound , targeted both A2A adenosine receptors and monoamine oxidase B. This research provides insight into the development of dual-target drugs for neurological conditions (Załuski et al., 2019).
Affinity for Serotonin Receptors and Pharmacological Evaluation
Chłoń-Rzepa et al. (2013) evaluated purine-2,6-dione derivatives, similar to the compound , for their affinity to serotonin receptors and potential psychotropic activity. This research aids in understanding the therapeutic potential of such compounds in treating psychological disorders (Chłoń-Rzepa et al., 2013).
Adenosine Receptors Affinity and Binding Modes Study
Szymańska et al. (2016) examined the affinities of pyrimido- and pyrazinoxanthines for adenosine receptors. Their findings contribute to understanding how similar compounds interact with these receptors, which is relevant to the application of 3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (Szymańska et al., 2016).
Antidepressant and Anxiolytic-like Activity Assessment
Jurczyk et al. (2004) synthesized and evaluated pyrimido[2,1-f]purine-2,4-dione derivatives, revealing their potential as antidepressant and anxiolytic agents. This research is relevant to the potential applications of similar compounds in mental health treatments (Jurczyk et al., 2004).
Propriétés
IUPAC Name |
3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-4-5-10-24-18(27)16-17(23(3)20(24)28)22-19-25(11-13(2)12-26(16)19)15-8-6-14(21)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXJKYVUHIXDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2806854.png)
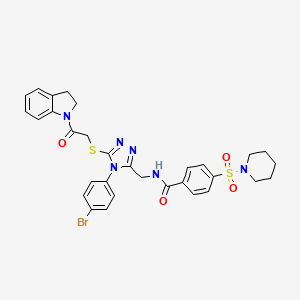
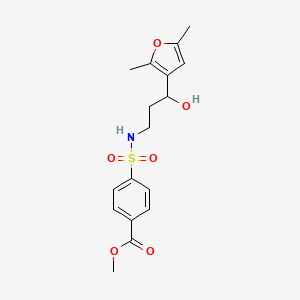
![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2806861.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)
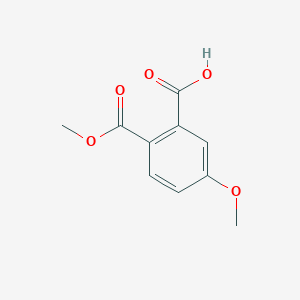
![N-(2-chlorobenzyl)-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2806865.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide](/img/structure/B2806867.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline](/img/structure/B2806868.png)
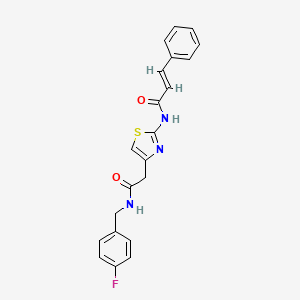

![6-[(3-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2806873.png)
